

# Application Notes and Protocols for Clinical Trials Involving Entonox: Statistical Power Considerations

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Entonox  |           |
| Cat. No.:            | B1195665 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide on the statistical power considerations essential for designing robust clinical trials investigating the efficacy of **Entonox** (a 50:50 mixture of nitrous oxide and oxygen). Adherence to these principles will ensure that studies are adequately powered to detect clinically meaningful differences in pain relief, thereby yielding reliable and publishable results.

#### **Statistical Power Considerations**

Statistical power is the probability of detecting a true effect of an intervention, in this case, the analgesic effect of **Entonox**. In clinical trials, a power of at least 80% is conventionally considered acceptable, meaning there is an 80% chance of detecting a real difference in pain scores between the **Entonox** group and a control group if such a difference truly exists.[1][2] The key components for a power analysis and sample size calculation are:

- Alpha (α) or Significance Level: This is the probability of making a Type I error, which is concluding that **Entonox** has an effect when it does not (a false positive). This is typically set at 0.05, corresponding to a 95% confidence level.[1][2]
- Beta (β) or Type II Error Rate: This is the probability of failing to detect a real effect of
   Entonox (a false negative). Power is calculated as 1 β. A common value for β is 0.20,



resulting in a power of 80%.

- Effect Size: This quantifies the magnitude of the difference in the primary outcome (e.g., pain score) between the treatment and control groups. It is a critical and often challenging parameter to estimate. A larger effect size requires a smaller sample size to achieve the same power.
- Variability: This refers to the spread of the data, typically measured by the standard deviation
   (SD) of the primary outcome. Higher variability requires a larger sample size.

# Data Presentation: Sample Size Calculations for Entonox Trials

The following tables provide hypothetical sample size calculations for a clinical trial comparing **Entonox** to a placebo (e.g., medical air or oxygen) for pain relief, as measured by a 100 mm Visual Analog Scale (VAS). These examples illustrate how changes in effect size and standard deviation impact the required sample size per group to achieve 80% power with a significance level of 0.05 (two-sided test).

Table 1: Sample Size per Group for Varying Effect Sizes (Assuming a Standard Deviation of 20 mm on a 100 mm VAS)

| Clinically Meaningful Difference (Effect Size) in VAS Score (mm) | Standard Deviation<br>(SD) (mm) | Sample Size per<br>Group (n) | Total Sample Size<br>(N) |
|------------------------------------------------------------------|---------------------------------|------------------------------|--------------------------|
| 10                                                               | 20                              | 63                           | 126                      |
| 15                                                               | 20                              | 29                           | 58                       |
| 20                                                               | 20                              | 16                           | 32                       |
| 25                                                               | 20                              | 11                           | 22                       |

Table 2: Sample Size per Group for Varying Standard Deviations (Assuming a Clinically Meaningful Difference of 15 mm on a 100 mm VAS)



| Clinically Meaningful Difference (Effect Size) in VAS Score (mm) | Standard Deviation<br>(SD) (mm) | Sample Size per<br>Group (n) | Total Sample Size<br>(N) |
|------------------------------------------------------------------|---------------------------------|------------------------------|--------------------------|
| 15                                                               | 15                              | 16                           | 32                       |
| 15                                                               | 20                              | 29                           | 58                       |
| 15                                                               | 25                              | 44                           | 88                       |
| 15                                                               | 30                              | 63                           | 126                      |

Note: Sample sizes are calculated using standard formulas for comparing two means and are rounded up to the nearest whole number.

# Experimental Protocol: A Randomized, Placebo-Controlled Trial of Entonox for Procedural Pain

This protocol outlines a generalized methodology for a clinical trial designed to assess the analgesic efficacy of **Entonox** during a painful medical procedure.

### **Study Objective**

To determine if self-administered **Entonox** is superior to self-administered medical air (placebo) in reducing procedural pain as measured by the Visual Analog Scale (VAS).

#### **Study Design**

A single-center, prospective, randomized, double-blind, placebo-controlled, parallel-group clinical trial.

#### **Participant Population**

- Inclusion Criteria:
  - Adult patients (18-65 years of age) scheduled to undergo a moderately painful medical procedure (e.g., hysteroscopy, flexible cystoscopy, or fracture reduction).



- Able to provide informed consent.
- Able to understand and use a VAS for pain assessment.
- Exclusion Criteria:
  - Contraindications to nitrous oxide use (e.g., pneumothorax, bowel obstruction, recent intraocular surgery, severe COPD).
  - Inability to self-administer the gas.
  - Pregnancy (unless the study is specifically designed for labor analgesia).
  - Use of other analgesics within a specified timeframe before the procedure.

#### Intervention

- Treatment Group: Participants will self-administer **Entonox** (50% nitrous oxide, 50% oxygen) via a face mask with a demand valve system.
- Control Group: Participants will self-administer medical air (21% oxygen, 79% nitrogen) via an identical delivery system.

#### **Randomization and Blinding**

Participants will be randomly assigned in a 1:1 ratio to either the **Entonox** or placebo group. Both participants and the research staff assessing outcomes will be blinded to the treatment allocation. The gas cylinders will be identical in appearance and labeled with a unique code.

#### **Study Procedures**

- Screening and Consent: Potential participants will be screened against inclusion/exclusion criteria and will provide written informed consent.
- Baseline Assessment: Demographic data and a baseline pain score (if applicable) will be collected.
- Instruction: All participants will be instructed on how to use the self-administration apparatus.



- Intervention Administration: Participants will begin inhaling the assigned gas mixture a few
  minutes prior to the start of the procedure and continue as needed for pain relief throughout
  the procedure.
- Outcome Assessment:
  - Primary Outcome: The primary outcome will be the mean pain score on a 100 mm VAS,
     recorded by the participant at the point of maximum procedural pain.
  - Secondary Outcomes:
    - Total duration of gas administration.
    - Patient satisfaction with pain relief (e.g., on a 5-point Likert scale).
    - Incidence of adverse events (e.g., nausea, dizziness, lightheadedness).
    - Need for rescue analgesia.

#### **Statistical Analysis**

The primary analysis will be an independent samples t-test (or a non-parametric equivalent such as the Mann-Whitney U test if data are not normally distributed) to compare the mean VAS scores between the **Entonox** and placebo groups. Secondary outcomes will be analyzed using appropriate statistical tests. An intention-to-treat analysis will be performed.

# Visualizations Signaling Pathway of Nitrous Oxide Analgesia





Click to download full resolution via product page

Caption: Signaling pathway of nitrous oxide (N2O) analgesia.

### **Experimental Workflow for an Entonox Clinical Trial**





Click to download full resolution via product page

Caption: Experimental workflow for a randomized controlled trial of **Entonox**.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Basic concepts for sample size calculation: Critical step for any clinical trials! PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sample Size Estimation in Clinical Trial PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Clinical Trials Involving Entonox: Statistical Power Considerations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1195665#statistical-power-considerations-for-clinical-trials-involving-entonox]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







© 2025 BenchChem. All rights reserved.